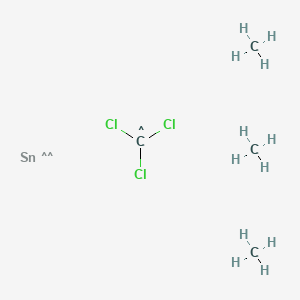
CID 101281551
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compound “CID 101281551” is a chemical entity registered in the PubChem database. This compound is known for its unique properties and potential applications in various scientific fields. It is essential to understand its synthesis, reactions, applications, and mechanism of action to fully appreciate its significance.
Métodos De Preparación
The preparation of compound “CID 101281551” involves specific synthetic routes and reaction conditions. The industrial production methods are designed to ensure high yield and purity.
Synthetic Routes and Reaction Conditions:
- The synthesis typically involves a series of chemical reactions starting from readily available precursors.
- Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the yield.
- Catalysts and solvents are selected based on their ability to facilitate the desired reactions without introducing impurities.
Industrial Production Methods:
- Large-scale production often employs continuous flow reactors to maintain consistent reaction conditions.
- Purification steps, including crystallization and chromatography, are used to isolate the final product.
- Quality control measures are implemented to ensure the compound meets industry standards.
Análisis De Reacciones Químicas
Compound “CID 101281551” undergoes various types of chemical reactions, each with specific reagents and conditions.
Types of Reactions:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Typically carried out in acidic or basic media at controlled temperatures.
Reduction: Often performed under inert atmosphere to prevent unwanted side reactions.
Substitution: Solvents like dichloromethane or ethanol are used to dissolve the reactants and facilitate the reaction.
Major Products:
- The products formed depend on the specific reaction and conditions. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
Compound “CID 101281551” has a wide range of applications in scientific research, spanning chemistry, biology, medicine, and industry.
Chemistry:
- Used as a reagent in organic synthesis to create complex molecules.
- Serves as a catalyst in various chemical reactions.
Biology:
- Studied for its potential role in biochemical pathways.
- Used in assays to investigate enzyme activity.
Medicine:
- Explored for its therapeutic potential in treating specific diseases.
- Investigated for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the production of specialty chemicals.
- Applied in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of compound “CID 101281551” involves its interaction with specific molecular targets and pathways.
Molecular Targets:
- The compound binds to particular enzymes or receptors, modulating their activity.
- It may inhibit or activate these targets, leading to downstream effects.
Pathways Involved:
- The compound can influence signaling pathways, altering cellular responses.
- It may also affect metabolic pathways, impacting the synthesis or degradation of biomolecules.
Comparación Con Compuestos Similares
- Compounds with similar structures or functional groups can be identified using databases like PubChem.
- Examples include compounds with analogous chemical backbones or similar reactivity.
Uniqueness:
- The specific arrangement of atoms and functional groups in “CID 101281551” confers unique properties.
- Its reactivity, stability, and interaction with biological targets may differ from similar compounds, making it valuable for specific applications.
Propiedades
Número CAS |
13340-12-0 |
|---|---|
Fórmula molecular |
C4H12Cl3Sn |
Peso molecular |
285.2 |
Nombre IUPAC |
methane;tin;trichloromethane |
InChI |
InChI=1S/CCl3.3CH4.Sn/c2-1(3)4;;;;/h;3*1H4; |
Clave InChI |
AXKWGODIPGDPEM-UHFFFAOYSA-N |
SMILES |
C.C.C.[C](Cl)(Cl)Cl.[Sn] |
Sinónimos |
Trimethyl(trichloromethyl)stannane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















